(2E,4Z)-4-bromo-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile
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Overview
Description
(1E,3Z)-3-BROMO-1-[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]-4-PHENYL-1,3-BUTADIENYL CYANIDE is a complex organic compound characterized by its unique structure, which includes bromine, chlorine, thiazole, phenyl, and cyanide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E,3Z)-3-BROMO-1-[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]-4-PHENYL-1,3-BUTADIENYL CYANIDE typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the bromine and chlorine substituents. The final step involves the formation of the butadienyl cyanide moiety under controlled conditions. Common reagents used in these reactions include bromine, chlorine, and various organic solvents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process is optimized for yield and efficiency, often employing catalysts and specific reaction conditions to minimize by-products and maximize the desired product.
Chemical Reactions Analysis
Types of Reactions
(1E,3Z)-3-BROMO-1-[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]-4-PHENYL-1,3-BUTADIENYL CYANIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the removal of the bromine or chlorine atoms.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, (1E,3Z)-3-BROMO-1-[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]-4-PHENYL-1,3-BUTADIENYL CYANIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be used to study the effects of halogenated thiazoles on biological systems. Its interactions with various biomolecules can provide insights into the mechanisms of action of similar compounds.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. Research may focus on its ability to interact with specific molecular targets, leading to the development of new drugs or treatments.
Industry
In industrial applications, (1E,3Z)-3-BROMO-1-[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]-4-PHENYL-1,3-BUTADIENYL CYANIDE can be used in the production of specialty chemicals, materials, and other products that require its unique chemical properties.
Mechanism of Action
The mechanism of action of (1E,3Z)-3-BROMO-1-[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]-4-PHENYL-1,3-BUTADIENYL CYANIDE involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the pathway involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other halogenated thiazoles and butadienyl cyanides. Examples are:
- 3-BROMO-1-[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]-4-PHENYL-1-BUTADIENYL CYANIDE
- 3-CHLORO-1-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-4-PHENYL-1,3-BUTADIENYL CYANIDE
Uniqueness
What sets (1E,3Z)-3-BROMO-1-[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]-4-PHENYL-1,3-BUTADIENYL CYANIDE apart is its specific configuration and the combination of bromine, chlorine, thiazole, and cyanide groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C20H12BrClN2S |
---|---|
Molecular Weight |
427.7 g/mol |
IUPAC Name |
(2E,4Z)-4-bromo-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile |
InChI |
InChI=1S/C20H12BrClN2S/c21-17(10-14-4-2-1-3-5-14)11-16(12-23)20-24-19(13-25-20)15-6-8-18(22)9-7-15/h1-11,13H/b16-11+,17-10- |
InChI Key |
DEXMDANGPZTTKT-NMYAVHRMSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)Cl)\Br |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Cl)Br |
Origin of Product |
United States |
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